1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide
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Overview
Description
1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyridine moiety, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1-carboxamide derivative, followed by the introduction of the pyridine-4-carbonylamino group through a coupling reaction. The final step involves the addition of the carbamothioyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
N1-Methyl-4-pyridone-3-carboxamide: This compound shares a similar pyridine moiety but lacks the cyclohexane ring and carbamothioyl group.
Thiazole Derivatives: These compounds contain a thiazole ring and have diverse biological activities.
Indole Derivatives: These compounds contain an indole ring and are known for their wide range of pharmacological activities.
Uniqueness
1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide is unique due to its combination of a cyclohexane ring, a pyridine moiety, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H20N4O2S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-methyl-N-[(pyridine-4-carbonylamino)carbamothioyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H20N4O2S/c1-15(7-3-2-4-8-15)13(21)17-14(22)19-18-12(20)11-5-9-16-10-6-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20)(H2,17,19,21,22) |
InChI Key |
UQPSCWHDNPZKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC(=S)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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